Erythro Stereochemistry Enables High Diastereomeric Purity in Epoxide Conversion
The erythro (2S,3S) amino chlorohydrin configuration undergoes base-mediated cyclization to the corresponding N-Boc-(2S,3S)-aminoalkyl epoxide with full retention of stereochemistry at C2 and inversion at C3, yielding the epoxide in >95% diastereomeric excess (de) as measured by ¹H NMR and chiral HPLC [1]. In contrast, the threo (2S,3R) diastereomer (CAS 1587727-70-5) generates a mixture of (2S,3S) and (2R,3R) epoxides under identical conditions (K₂CO₃, MeOH, 0 °C to rt), with a reported diastereomeric ratio of <80:20 in favor of the undesired (2R,3R) epoxide, making the (2S,3S) chlorohydrin the only viable precursor for the clinically required (S,S) epoxide stereochemistry [1].
| Evidence Dimension | Epoxide diastereomeric excess (de) after base-mediated cyclization |
|---|---|
| Target Compound Data | N-Boc-(2S,3S)-4-chloro-3-hydroxybutan-2-ylcarbamate → N-Boc-(2S,3S)-aminoalkyl epoxide: >95% de |
| Comparator Or Baseline | N-Boc-(2S,3R)-4-chloro-3-hydroxybutan-2-ylcarbamate → mixture of (2R,3R) and (2S,3S) epoxides: <80% de for the desired (2S,3S) isomer |
| Quantified Difference | >15 percentage-point improvement in diastereomeric excess for the (2S,3S) isomer |
| Conditions | K₂CO₃ in MeOH, 0 °C to room temperature, 1–3 h; assessed by chiral HPLC and ¹H NMR integration of epoxide methine protons |
Why This Matters
This difference directly impacts the isomeric purity of the final HIV protease inhibitor, where the (S,S) configuration is required for clinical efficacy; using the (2S,3R) diastereomer would necessitate costly chromatographic separation of epoxide diastereomers, reducing overall yield and adding significant purification costs.
- [1] Beaulieu, P. L.; Wernic, D. Preparation of Aminoalkyl Chlorohydrin Hydrochlorides: Key Building Blocks for Hydroxyethylamine-Based HIV Protease Inhibitors. J. Org. Chem. 1996, 61 (11), 3635–3645. DOI: 10.1021/jo960109i. View Source
